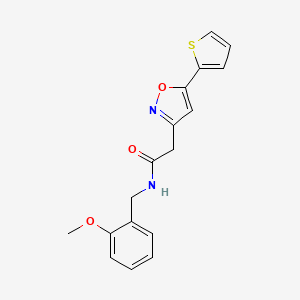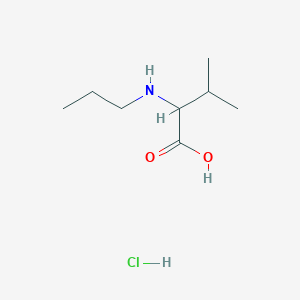
3-Methyl-2-(propylamino)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-2-(propylamino)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1188317-05-6 . It has a molecular weight of 195.69 . The IUPAC name for this compound is N-propylvaline hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H17NO2.ClH/c1-4-5-9-7(6(2)3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 195.69 .科学的研究の応用
Detection and Control in Food Industry
3-Methyl-2-(propylamino)butanoic acid hydrochloride and related compounds are used in detecting specific bacteria in food products. For instance, 3-methyl-butanoic acid has been identified as a marker for the presence of Staphylococcus aureus in pork and milk. Its production correlates significantly with the growth of S. aureus, suggesting its potential as a metabolic marker for specific detection in the meat and dairy industries. This rapid, convenient, and cost-effective detection approach can help ensure food safety and quality (Hu et al., 2020; Chen et al., 2018).
Antibacterial and Antifungal Applications
Derivatives of this compound have shown significant antibacterial and antifungal activities. N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Some compounds also exhibited notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Bio-based Production and Green Chemistry
Research has explored the bio-based production of methyl propionate, a precursor of methyl methacrylate, from biomass-based materials. This approach, integrating enzymatic reactions and product recovery, aims at minimizing environmental impact and contributing to sustainable industrial practices. The feasibility of this process depends on enhancing enzyme activity and selectivity, as well as reducing costs associated with the bio-based feedstocks (Pereira et al., 2018).
Chiral Synthesis and Polymorphism Studies
The compound and its related substances are used in chiral synthesis and polymorphism studies. For instance, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid, demonstrating the compound's utility in the synthesis of pharmaceutically relevant substances (Xingxian, 2012). Moreover, the study of amino alcohol salts with quinaldinate revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, indicating the compound's importance in structural chemistry and material science (Podjed & Modec, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .
特性
IUPAC Name |
3-methyl-2-(propylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-9-7(6(2)3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLUZHQDSIHOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


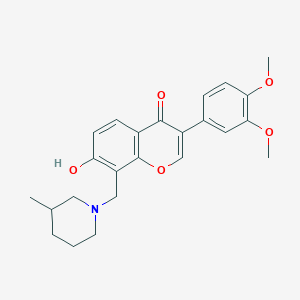
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
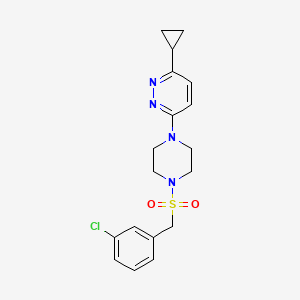
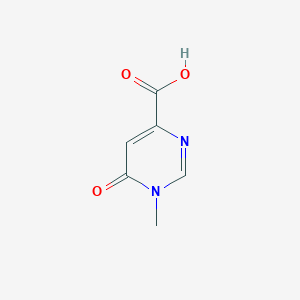


![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
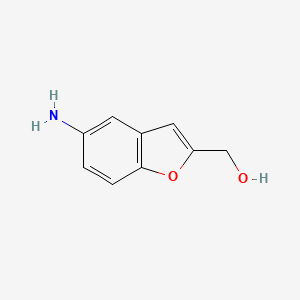
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
